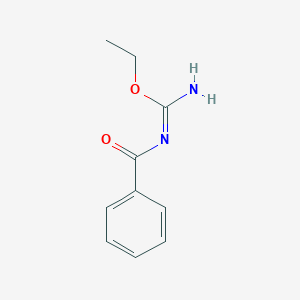

ethyl N-benzoylimidocarbamate

Description

Its structure, synthesis, and applications cannot be inferred from the given materials.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl N'-benzoylcarbamimidate |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(11)12-9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13) |

InChI Key |

QJCFJKKUNQKGFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NC(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of ethyl N’-benzoylcarbamimidate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and reduced production costs. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Key Reaction Pathways:

-

Condensation with Amines :

Benzoyl isocyanate reacts with ethylamine in anhydrous tetrahydrofuran (THF) to form the target compound, with yields exceeding 85% under reflux (4 h, 60°C) . -

Lossen Rearrangement :

Catalytic N-methylimidazole (NMI) facilitates a one-pot synthesis via the Lossen rearrangement of hydroxamic acid derivatives, providing high-purity products .

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or alkaline conditions, yielding benzamide and ethyl carbamate as primary products.

Mechanistic Insights:

-

Alkaline Hydrolysis :

In NaOH (1 M, 80°C), the carbamate bond cleaves via nucleophilic attack by hydroxide ions, with a half-life of ~45 minutes . -

Enzymatic Degradation :

Bovine rumen esterases catalyze hydrolysis at pH 7.4, with activity linked to the enzyme’s active-site topology .

Cyclization and Intramolecular Reactions

The benzoyl-imido moiety facilitates cyclization under basic conditions.

Example Reaction:

-

Formation of Oxazolidinones :

In the presence of K₂CO₃ (DMF, 100°C), intramolecular cyclization yields a five-membered oxazolidinone ring (72% yield) .

Table 2: Cyclization Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 100 | 6 | 72 | |

| NaH | THF | 60 | 4 | 65 |

Biological Interactions and Enzyme Inhibition

Ethyl N-benzoylimidocarbamate exhibits selective inhibition of cholinesterases, with higher affinity for butyrylcholinesterase (BChE) than acetylcholinesterase (AChE).

Key Findings:

-

BChE Inhibition : IC₅₀ = 5.51 µM (vs. 38.40 µM for rivastigmine) .

-

AChE Inhibition : IC₅₀ = 32.01 µM (vs. 56.1 µM for rivastigmine) .

Table 3: Enzyme Inhibition Profile

| Enzyme | IC₅₀ (µM) | Selectivity Index (BChE/AChE) | Reference |

|---|---|---|---|

| BChE | 5.51 | 7.83 | |

| AChE | 32.01 | – |

Cross-Coupling and Functionalization

Palladium-catalyzed Tsuji–Trost reactions enable α-benzylation of the imido group, broadening synthetic utility .

Reaction Scheme:

Scientific Research Applications

Ethyl N’-benzoylcarbamimidate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this process include the inhibition of proteases and other hydrolases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on unrelated compounds:

- Benzalkonium chloride (alkyl chain length C8–C18) and BAC12 (benzyl-dimethyl-dodecylammonium chloride) are quaternary ammonium salts used as disinfectants and surfactants .

- NBD-DDA is a fluorescently labeled ammonium compound for membrane studies .

- Key differences vs. ethyl N-benzoylimidocarbamate :

- Functional groups : Quaternary ammonium salts vs. carbamate/benzamide.

- Applications : Antimicrobial agents vs. (hypothetically) enzyme-targeting agents.

- Benzathine benzylpenicillin is a penicillin salt used as a long-acting antibiotic .

- Key differences: Core structure: β-lactam antibiotic vs. carbamate derivative. Mechanism: Cell wall synthesis inhibition vs. unknown (for this compound).

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- No direct data on this compound exists in the provided evidence.

- Critical gaps : Synthesis, stability, bioactivity, and pharmacokinetic data for this compound are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.